molecular formula C22H26N2O3S B3017115 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851804-60-9

2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B3017115
CAS No.: 851804-60-9
M. Wt: 398.52
InChI Key: VHBYQHOWHGHGRK-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these steps include imidazole, thiols, and various aromatic aldehydes or ketones. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
  • 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol (reduced form)
  • 2-(3,4-dimethoxyphenyl)-1-(2-{[(2,5-dimethylphenyl)methyl]sulfonyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (oxidized form)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15-5-6-16(2)18(11-15)14-28-22-23-9-10-24(22)21(25)13-17-7-8-19(26-3)20(12-17)27-4/h5-8,11-12H,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBYQHOWHGHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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